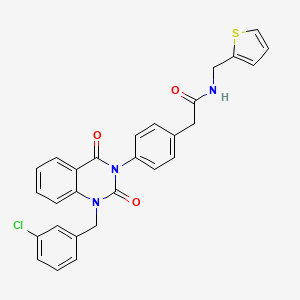

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

説明

This compound features a quinazolinone core substituted with a 3-chlorobenzyl group at position 1, a phenylacetamide moiety at position 3, and a thiophen-2-ylmethyl group on the acetamide nitrogen. Quinazolinones are known for diverse biological activities, including anti-inflammatory and anticonvulsant effects .

特性

分子式 |

C28H22ClN3O3S |

|---|---|

分子量 |

516.0 g/mol |

IUPAC名 |

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33) |

InChIキー |

JOZNBBDUUHXHOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |

製品の起源 |

United States |

生物活性

The compound 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound by reviewing relevant studies and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Quinazoline derivatives have shown a wide range of biological activities. The specific compound under discussion is expected to exhibit similar properties due to its structural characteristics.

Anticancer Activity

Research indicates that quinazoline derivatives often demonstrate significant anticancer properties. For instance, a study highlighted that certain quinazoline-based compounds exhibited potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

Table 1: Anticancer Activity of Related Quinazoline Compounds

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Quinazolines have been studied for their ability to inhibit inflammatory mediators and cytokine production in vitro. For example, compounds similar to the one have been shown to inhibit TNF-α production in human promyelocytic cells .

The biological activity of quinazolines is often attributed to their ability to interact with specific molecular targets within cells. This includes inhibition of kinases involved in cancer cell proliferation and survival pathways . The presence of the thiophenyl group in the compound may enhance its binding affinity and selectivity towards these targets.

Case Studies

A notable study on a related quinazoline derivative demonstrated significant antitumor activity in vivo. The compound was administered to mice bearing tumor xenografts, resulting in a marked reduction in tumor size compared to controls . This suggests that compounds structurally similar to the target compound may have therapeutic potential.

類似化合物との比較

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Quinazolinone vs. Benzothiazole Cores: The quinazolinone core in the target compound and provides a planar structure conducive to π-π stacking with biological targets, while benzothiazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to sulfone groups.

- Substituent Effects : The thiophen-2-ylmethyl group in the target compound may offer superior metabolic stability compared to thiazole () or hydroxyphenyl () groups, as sulfur-containing heterocycles often resist oxidative degradation .

Critical Analysis :

- The target compound’s synthesis may resemble , utilizing carbodiimide (CDI) to activate the carboxylic acid intermediate. However, the thiophen-2-ylmethyl group requires selective alkylation, which could reduce yields compared to simpler amines (e.g., ).

- ’s EDCI-mediated coupling achieved high yields (85%), suggesting optimized conditions for acetamide formation .

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s thiophene moiety may induce torsional angles >60° between aromatic rings (cf. 61.8° in ), affecting solubility and crystallinity .

- logP Prediction : Estimated logP ≈ 3.1 (higher than ’s 1.8 due to chlorobenzyl and thiophene groups), favoring CNS penetration but requiring formulation optimization for solubility .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。